1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
1-(2,4-Difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetraazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, and is substituted with difluorophenyl and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,4-difluorophenyl hydrazine with 4-methoxyphenyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the tetraazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the difluorophenyl group may be oxidized to form difluorophenol derivatives.
Reduction: Reduction reactions can be performed to reduce the tetraazole ring, potentially leading to the formation of amines.
Substitution: Substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Difluorophenol derivatives.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole exerts its effects involves interactions with specific molecular targets and pathways. The tetraazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The difluorophenyl and methoxyphenyl groups may enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-1H-1,2,3,4-tetraazole: Lacks the methoxyphenyl group.
1-(4-Methoxyphenyl)-1H-1,2,3,4-tetraazole: Lacks the difluorophenyl group.
Uniqueness: The presence of both difluorophenyl and methoxyphenyl groups in this compound provides unique chemical and biological properties compared to similar compounds. These groups can influence the compound's reactivity, solubility, and biological activity, making it distinct in its applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c1-21-11-5-2-9(3-6-11)14-17-18-19-20(14)13-7-4-10(15)8-12(13)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWJTISXBVZIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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